2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-
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Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of a class of spirocyclic compounds known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the reaction of a suitable diamine with a cyclic anhydride under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can prevent cell death in certain inflammatory diseases, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related compound with variations in the substituents on the spirocyclic core.
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- is unique due to its specific functional groups that confer distinct biological activities. Its ability to inhibit RIPK1 and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C9H15N3O2/c10-12-7(13)2-4-9(8(12)14)3-1-5-11-6-9/h11H,1-6,10H2 |
InChI Key |
DVOJEXXXDWKLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2=O)N)CNC1 |
Origin of Product |
United States |
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